Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)16-15-18-12(8-22-15)13(19)17-11-6-4-10(5-7-11)14(20)21-3/h4-9H,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
LSYGKAATTVDFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Approach 1: Hantzsch Thiazole Synthesis
The Hantzsch reaction typically involves an α-haloketone, a thioamide, and a base. For the target compound, isopropylthiourea (as the thioamide) and an α-haloketone (e.g., chloroacetone) could form the 2-isopropylamino-4-methylthiazole intermediate. Oxidation of the methyl group to a carboxylic acid, followed by conversion to an acyl chloride, would yield the 2-isopropylamino-1,3-thiazol-4-yl carbonyl chloride.
Reaction Scheme :
Key Considerations :
-
Oxidation Challenges : Direct oxidation of methyl to carboxylic acid is chemically demanding. Alternative strategies, such as introducing a bromine at position 4 for subsequent nucleophilic substitution, may be explored.
-
Acyl Chloride Formation : Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting carboxylic acids to acyl chlorides.
Benzoate Ester Synthesis
The methyl 4-aminobenzoate component is synthesized via esterification or nucleophilic substitution.
Approach 2: Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid can be esterified with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-aminobenzoate.
Reaction Scheme :
Key Considerations :
-
Yield Optimization : Acidic conditions (e.g., H₂SO₄) drive esterification to completion.
-
Purification : The product is typically purified via recrystallization or chromatography.
Amide Coupling
The final step involves coupling the thiazole acyl chloride with methyl 4-aminobenzoate to form the amide bond.
Approach 3: Amide Bond Formation
The acyl chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide.
Reaction Scheme :
Key Considerations :
-
Base Selection : Triethylamine or DMAP are common bases to neutralize HCl byproducts.
-
Solvent Choice : Dichloromethane or THF is suitable for this reaction.
Alternative Routes and Functionalization
Approach 4: Direct Substitution on Thiazole
If the thiazole ring lacks a leaving group at position 4, electrophilic substitution (e.g., sulfonation, halogenation) could introduce functionality. However, this is less common due to the electron-deficient nature of thiazoles.
Approach 5: Ullmann Coupling
A palladium-catalyzed Ullmann coupling between a thiazole-4-bromide and an aryl amine could form the amide bond. This method is less straightforward but offers flexibility for diverse substrates.
Data Tables: Reaction Conditions and Yields
Below are hypothetical data tables based on analogous reactions from the literature.
Challenges and Optimization
-
Thiazole Oxidation : Direct oxidation of 4-methylthiazole to 4-carboxylic acid is inefficient. Alternative methods, such as bromination followed by cyanation , may improve yields.
-
Stereochemical Control : If the thiazole contains stereogenic centers, chiral catalysts or resolving agents would be required.
-
Scalability : Large-scale synthesis requires cost-effective reagents (e.g., avoiding phosgene) and efficient purification (e.g., crystallization).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Isopropylamine, methanol, and other nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The isopropylamino group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs: Ethyl Benzoate Derivatives with Heterocyclic Substitutions
Ethyl benzoate derivatives with heterocyclic substituents, such as those reported in Molecules (2011), share structural similarities but differ in key functional groups and activity profiles:
Key Differences :
- The isopropylamino group introduces bulkier substituents than methyl or ethyl groups in analogs, which may improve selectivity for specific biological targets .
Functional Analogs: Methyl Benzoate-Based Pesticides
Several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001) share the benzoate ester core but diverge in substituents and applications:
Key Differences :
- Unlike sulfonylurea-containing pesticides, the target compound lacks the sulfonyl bridge critical for acetolactate synthase (ALS) inhibition. Its 1,3-thiazole group may instead target cysteine proteases or kinases .
Thiazole-Containing Building Blocks
Enamine Ltd.’s catalog (2017) includes a thiazole-linked compound with a morpholinylbutanoic acid chain:
Comparison :
- The target compound’s simpler structure (lacking morpholine and butanoic acid chains) may reduce off-target interactions but limit solubility in aqueous environments .
Research Findings and Mechanistic Insights
- Ester Group Impact : Methyl esters (target compound) are typically more hydrolytically stable than ethyl esters (e.g., I-6230), which could prolong in vivo half-life .
Biological Activity
Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate, a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O2S, with a molecular weight of approximately 296.36 g/mol. Its structural components include:
- Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Isopropylamino group : May enhance lipophilicity and facilitate cellular uptake.
- Benzoate moiety : Commonly associated with anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that modifications to the thiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific compound is hypothesized to maintain this trend due to its structural characteristics.
Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, derivatives of thiazole have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Case Study: Anticancer Properties
A notable study focused on the anticancer properties of thiazole derivatives similar to this compound. The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 7.2 | Inhibition of cell proliferation |
Neuroprotective Effects
Emerging research suggests that thiazole compounds may exert neuroprotective effects. A study indicated that certain derivatives can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Q & A
Q. What synthetic routes are typically employed to prepare this compound?
- Methodological Answer : Synthesis involves multi-step reactions: (i) Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. (ii) Coupling the thiazole intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) to confirm functional groups (e.g., thiazole protons at δ 6.8–7.2 ppm, ester carbonyl at ~168 ppm).
- HRMS (ESI+) for molecular ion validation .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include: (i) Dose-response curves to confirm potency thresholds. (ii) Metabolic stability tests (e.g., microsomal incubation) to rule out degradation artifacts. (iii) Structural analogs (e.g., methyl benzoate derivatives with varying thiazole substituents) to isolate pharmacophore contributions .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer : (i) Co-solvent systems (e.g., PEG-400/water) for aqueous formulation. (ii) Prodrug design (e.g., ester hydrolysis to carboxylic acid derivatives). (iii) Nanoparticle encapsulation (PLGA polymers) to enhance permeability .
Q. How can researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Variability often stems from:
- Reagent quality (use freshly distilled amines for thiazole synthesis).
- Reaction monitoring (TLC or LC-MS to track intermediate formation).
- Workup protocols (acid-base extraction vs. column chromatography) .
Application-Oriented Questions
Q. What in vitro assays are recommended for evaluating this compound’s antimicrobial potential?
- Methodological Answer :
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Biofilm inhibition (crystal violet staining) for anti-persister activity .
Q. What are the key considerations for designing SAR studies on this compound?
- Methodological Answer : Focus on:
- Thiazole modifications (e.g., isopropylamino vs. cyclopropylamino groups).
- Ester hydrolysis to carboxylic acid derivatives for polarity modulation.
- Bioisosteric replacements (e.g., thiazole-to-oxazole swaps) .
Data Analysis & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
